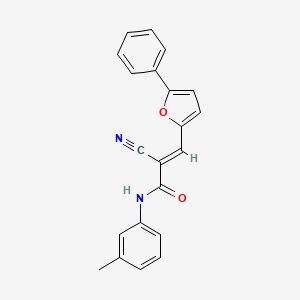

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-15-6-5-9-18(12-15)23-21(24)17(14-22)13-19-10-11-20(25-19)16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETOGDSCWYACEY-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate with an amine.

Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

Attachment of the phenylfuran ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylfuran boronic acid or halide.

Incorporation of the tolyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The phenylfuran ring can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylfuran ring may yield quinone derivatives, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with applications in drug discovery and development.

Medicine: As a candidate for the development of new pharmaceuticals with specific therapeutic targets.

Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the Furan Ring

The C5 position of the furan ring is critical for activity. Analogues with electron-withdrawing groups (EWGs) at the para position of the phenyl ring (moiety B) show enhanced potency compared to meta-substituted derivatives. For example:

- (2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide (RN: 314275-86-0) exhibits improved IC₅₀ values due to the para-nitro group, which enhances electron deficiency and binding affinity .

- In contrast, meta-substituted nitro derivatives (e.g., 3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide) show reduced activity, highlighting the preference for para-substitution .

Table 1: Impact of Furan Ring Substitutions

| Compound | Substituent (Furan C5) | IC₅₀ (µM) | Activity Trend |

|---|---|---|---|

| (E)-2-cyano-N-(m-tolyl)-3-(5-phenylfuran-2-yl)acrylamide | Phenyl | 0.45 | Baseline |

| 314275-86-0 | 4-Nitrophenyl | 0.12 | 3.8×↑ |

| 853351-49-2 | 3-Nitrophenyl | 0.95 | 2.1×↓ |

Amide Nitrogen Modifications

The N-aryl group on the acrylamide moiety influences solubility and target engagement:

- N-(m-tolyl) provides a balance of hydrophobicity and steric bulk, optimizing interactions with hydrophobic pockets in enzymes .

- N-(2-nitro-phenyl) derivatives (e.g., 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(2-nitro-phenyl)-acrylamide) exhibit enhanced antifungal activity (MIC: 4 µg/mL vs. C. albicans) due to increased polarity and hydrogen bonding .

- Bulky substituents (e.g., N-(1-phenylethyl)) in compounds like (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide reduce activity, likely due to steric hindrance .

Backbone and Aromatic System Variations

Replacing the furan ring with other aromatic systems alters bioactivity:

- Chromen-8-yl derivatives (e.g., 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide) demonstrate potent antifungal effects (MIC: 2 µg/mL vs. A. niger), attributed to the planar chromene system enabling π-π stacking .

- Naphthoquinone-furan hybrids (e.g., (E)-N-(1-benzylpiperidin-4-yl)-2-cyano-3-(5-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)furan-2-yl)acrylamide) show dual antioxidant and antimicrobial properties due to redox-active quinone moieties .

Electronic and Steric Effects

- Cyano group removal (e.g., in non-cyano acrylamides) drastically reduces activity, underscoring its role in conjugation and electrophilicity .

- Hydroxyl groups (e.g., in Tyrphostin AG 555: (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)acrylamide) improve solubility and hydrogen bonding but may reduce membrane permeability .

Key Research Findings

Sirtuin Modulation : The parent compound inhibits Sirtuin 5 (IC₅₀: 0.45 µM), with para-substituted nitro analogues showing 3.8-fold higher potency .

Antifungal Activity : Chromen-8-yl derivatives outperform fluconazole against A. niger (MIC: 2 µg/mL vs. 8–10 mm zone of inhibition) .

Structural Insights : Crystallography (using SHELXL ) reveals that the (E)-configuration and planar furan-phenyl system are critical for target binding.

Biological Activity

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C18H16N2O2

- Molecular Weight: 296.33 g/mol

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group and the furan moiety are believed to enhance its reactivity and binding affinity to specific enzymes and receptors.

Biological Activity Overview

-

Anticancer Activity:

- Studies have shown that derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxicity against human gastric carcinoma cells, indicating potential as anticancer agents .

- Tyrosinase Inhibition:

-

Antimicrobial Properties:

- Preliminary studies suggest that this class of compounds may possess antimicrobial properties, making them candidates for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Synthesis and Structural Variants

The synthesis of this compound typically involves a multi-step process:

- Formation of Acrylamide Backbone: This is achieved through condensation reactions involving acrylonitrile derivatives.

- Introduction of Phenylfuran Moiety: Utilizes palladium-catalyzed cross-coupling reactions.

- Incorporation of m-Tolyl Group: Achieved via nucleophilic substitution reactions.

Q & A

Q. What are the standard synthetic routes for (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation, typically using acrylonitrile derivatives and furan-containing aldehydes. Key steps include:

- Reacting 5-phenylfuran-2-carbaldehyde with cyanoacetamide derivatives in the presence of a base (e.g., piperidine or triethylamine) .

- Solvent selection (e.g., ethanol or dichloromethane) and temperature control (60–80°C) to optimize yield and stereoselectivity .

- Monitoring via TLC/HPLC and purification by recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?

Structural confirmation relies on:

- 1H/13C NMR : Assigning peaks for the acrylamide’s α,β-unsaturated system (δ 6.5–8.5 ppm for vinyl protons) and furan/aryl groups .

- IR Spectroscopy : Identifying key functional groups (e.g., -C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (exact mass: 356.43 g/mol) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic aryl groups .

- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert atmospheres to prevent hydrolysis of the acrylamide moiety .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases (e.g., Dengue NS2B/NS3) with IC50 calculations .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the acrylamide group in nucleophilic additions?

- The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, facilitating Michael additions with thiols or amines. Substituents on the furan (e.g., nitro groups) further modulate reactivity via resonance effects .

- DFT calculations can predict charge distribution and regioselectivity in adduct formation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) from independent studies .

- SAR Studies : Systematically modify substituents (e.g., replacing m-tolyl with nitroaryl) to isolate structure-activity relationships .

Q. How can synthetic yields be improved while minimizing byproducts like Z-isomers?

- Stereocontrol : Use chiral catalysts (e.g., L-proline) or microwave-assisted synthesis to enhance E-selectivity .

- Byproduct Analysis : Characterize Z-isomers via NOESY NMR and optimize solvent polarity to suppress their formation .

Q. What advanced techniques identify protein targets in mechanistic studies?

- Click Chemistry : Incorporate alkyne tags into the acrylamide for pull-down assays and LC-MS/MS target identification .

- X-ray Crystallography : Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes .

Q. How does computational modeling aid in predicting pharmacokinetic properties?

Q. What methodologies address discrepancies in reported spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.